Nanomolar MPO Peroxidation Inhibition Versus Micromolar Methoxyphenol Leads
In an assay measuring the inhibition of MPO peroxidation activity in human PMN leukocytes, 3,4-Dichlor-5-methoxyphenol exhibits an IC50 of 36 nM [1]. This represents a substantially higher potency compared to lead methoxyphenol derivatives like compound 2a (IC50 = 0.9 µM) and compound 3 (IC50 = 8.5 µM) evaluated in a similar TMB-based MPO assay system, though not in the exact same laboratory setting [2]. The nanomolar activity suggests a significantly stronger interaction with MPO's active site.
| Evidence Dimension | MPO Peroxidation Inhibitory Potency (IC50) |
|---|---|
| Target Compound Data | 36 nM |
| Comparator Or Baseline | Compound 2a (0.9 µM) and Compound 3 (8.5 µM) from Jayaraj et al. (2020) |
| Quantified Difference | ~25-fold more potent than compound 2a; ~236-fold more potent than compound 3 |
| Conditions | Target compound: Human PMN leukocyte MPO, H2O2 substrate, 10 min preincubation. Comparators: Human MPO, TMB substrate. |
Why This Matters
A 25- to 236-fold increase in potency enables effective MPO inhibition at significantly lower compound concentrations, reducing the risk of off-target effects and compound interference in complex biological matrices, which is critical for in vivo and cellular assay applications.
- [1] BindingDB Entry BDBM50507389 (CHEMBL4530093). Affinity Data: IC50 36 nM for inhibition of human PMN leukocytes MPO peroxidation activity. View Source
- [2] Jayaraj P, et al. Future Med Chem. 2020;12(2):95-110. View Source
